(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-3-(3-nitropyridin-2-yl)sulfanyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanediamide
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Overview
Description
The compound (2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-3-(3-nitropyridin-2-yl)sulfanyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanediamide is a complex organic molecule with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the amino acid derivatives: This step involves the protection of amino groups and the activation of carboxyl groups to form amides.
Coupling reactions: Using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form peptide bonds.
Introduction of the nitro group: This can be achieved through nitration reactions using reagents like nitric acid or nitronium tetrafluoroborate.
Formation of the sulfanyl group: This step may involve thiolation reactions using thiolating agents like thiourea or thiol-containing compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated peptide synthesizers, large-scale reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of sulfanyl groups.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite for reduction of nitro groups.
Substitution: Alkyl halides or acyl chlorides for nucleophilic substitution reactions.
Major Products
Sulfoxides and sulfones: from oxidation reactions.
Amino derivatives: from reduction of nitro groups.
Substituted amides: from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of enzymes due to its multiple functional groups.
Medicine: Potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The multiple functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with target molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Peptides and polypeptides: Due to the presence of multiple amide bonds.
Nitro-containing compounds: Similar reactivity in reduction reactions.
Thiol-containing compounds: Similar reactivity in oxidation reactions.
Uniqueness
This compound’s uniqueness lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile molecule for research and development in multiple scientific fields.
Properties
Molecular Formula |
C34H48N10O9S |
---|---|
Molecular Weight |
772.9 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-3-(3-nitropyridin-2-yl)sulfanyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanediamide |
InChI |
InChI=1S/C34H48N10O9S/c1-18(2)27(32(50)41-23(30(48)39-16-26(37)46)17-54-34-24(44(52)53)11-8-14-38-34)43-33(51)28(19(3)4)42-31(49)22(12-13-25(36)45)40-29(47)21(35)15-20-9-6-5-7-10-20/h5-11,14,18-19,21-23,27-28H,12-13,15-17,35H2,1-4H3,(H2,36,45)(H2,37,46)(H,39,48)(H,40,47)(H,41,50)(H,42,49)(H,43,51)/t21-,22-,23-,27-,28-/m0/s1 |
InChI Key |
RUUXMQHJVXHBGZ-ZCBIBPQVSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)NCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)NCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
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